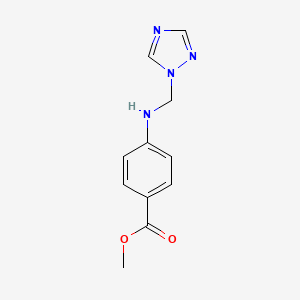

![molecular formula C13H10N2O5 B2733246 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde CAS No. 357661-86-0](/img/structure/B2733246.png)

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

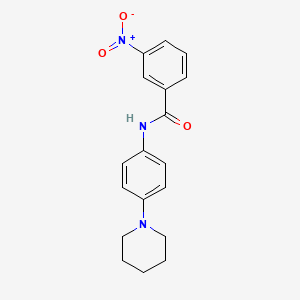

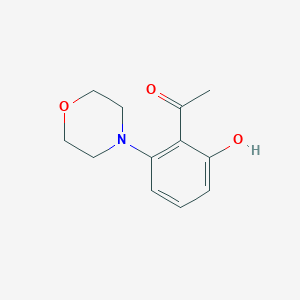

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C13H10N2O5 . It is a building block used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of similar compounds involves a two-step continuous flow process . The first step is the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide . The second step involves a reaction with PCl to give the final product . This method minimizes the accumulation of the highly energetic and potentially explosive nitration product, enabling the safe scale-up of 4-nitropyridine .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde consists of a benzaldehyde group substituted with a methoxy group at the 3-position and a 5-nitropyridin-2-yl group at the 4-position .Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically exothermic and can result in polynitration . The use of microreaction technology increases the process safety and efficiency of these fast, highly exothermic reactions .Applications De Recherche Scientifique

Synthesis and Cytotoxicity

One application involves the use of structurally similar compounds in the synthesis of bioactive molecules. For example, 3,5-Dimethoxy-benzaldehyde has been used as a starting material in the synthesis of amorfrutins A and B. These compounds exhibit cytotoxicity and selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts, suggesting potential applications in cancer research (Brandes et al., 2020).

Material Science

In the context of material science, related compounds like vanillin (4-hydroxy 3-methoxy benzaldehyde) have been explored for their potential in second harmonic generation applications. This suggests the utility of methoxybenzaldehyde derivatives in developing materials for ultra-violet and near-infrared wavelength regions, which could imply similar applications for 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde in optical technologies (Singh et al., 2001).

Organic Chemistry and Catalysis

Additionally, derivatives of benzaldehyde, such as 4-methoxybenzyl alcohol, have been explored for photocatalytic oxidation into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation. This highlights the role of methoxy substituted benzaldehydes in catalytic oxidation processes, potentially indicating applications of 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde in green chemistry and environmental remediation (Higashimoto et al., 2009).

Propriétés

IUPAC Name |

3-methoxy-4-(5-nitropyridin-2-yl)oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c1-19-12-6-9(8-16)2-4-11(12)20-13-5-3-10(7-14-13)15(17)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPSXMQZFAERMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)

![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)

![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)